molecular formula C6H12ClNO2 B1589982 Pyrrolidin-2-YL-acetic acid hydrochloride CAS No. 71985-79-0

Pyrrolidin-2-YL-acetic acid hydrochloride

Cat. No. B1589982
CAS RN: 71985-79-0
M. Wt: 165.62 g/mol
InChI Key: VQDACVOAOJQTPR-UHFFFAOYSA-N
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Description

Pyrrolidin-2-YL-acetic acid hydrochloride (P2AA HCl) is an important organic compound used in various scientific research applications. It is a synthetic derivative of the naturally occurring amino acid, lysine, and is used as a reagent in the synthesis of various chemicals. P2AA HCl is a popular compound among scientists due to its versatility and wide range of applications.

Scientific Research Applications

Quantum Chemical Investigations

A study conducted by Bouklah et al. (2012) explored the quantum-chemical calculations and thermodynamics of various compounds, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, a derivative of Pyrrolidin-2-YL-acetic acid. This research provided insights into the electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities, crucial for understanding the chemical behavior of these compounds (Bouklah et al., 2012).

Catalysis in Chemical Synthesis

Sano et al. (2006) described the use of 4-(Pyrrolidin-1-yl)pyridine, closely related to Pyrrolidin-2-YL-acetic acid, in catalyzing esterification reactions. This process demonstrated the potential of Pyrrolidin-2-YL-acetic acid derivatives in synthetic chemistry, particularly in facilitating specific organic reactions (Sano et al., 2006).

GABA Transport Inhibition

Steffan et al. (2015) disclosed the design and synthesis of 2-substituted pyrrolidine-2-yl-acetic acid derivatives as potential GABA transport inhibitors. This study highlighted the importance of these compounds in modulating activity and selectivity towards specific proteins, demonstrating their relevance in neurotransmitter regulation (Steffan et al., 2015).

Corrosion Inhibition

Bouklah et al. (2006) investigated novel corrosion inhibitors, including derivatives of Pyrrolidin-2-YL-acetic acid. The study provided evidence of their effectiveness in protecting steel in acidic environments, showcasing the potential industrial applications of these compounds (Bouklah et al., 2006).

Organic Synthesis

Huang et al. (2008) presented a synthesis method for a compound derived from Pyrrolidin-2-YL-acetic acid, demonstrating the compound's versatility in organic synthesis. This study provided a practical approach to synthesizing complex molecules involving Pyrrolidin-2-YL-acetic acid derivatives (Huang et al., 2008).

properties

IUPAC Name

2-pyrrolidin-2-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDACVOAOJQTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501005
Record name (Pyrrolidin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-2-YL-acetic acid hydrochloride

CAS RN

71985-79-0
Record name (Pyrrolidin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidin-2-yl)acetic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AY Sukhorukov, AV Lesiv, OL Eliseev… - …, 2009 - thieme-connect.com
The reduction of easily available methyl 5, 6-dihydro-4H-1, 2-oxazin-3-ylacetates provides an efficient route to different diastereomerically pure unnatural β-amino acids. A two-step …
Number of citations: 6 www.thieme-connect.com

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